Cas no 1351612-94-6 (2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid)

2-{3-(ベンジルオキシ)メチルピペリジン-1-イル}-N-(4-ブロモフェニル)アセトアミドは、有機合成中間体として重要な化合物であり、特に医薬品開発分野で注目されています。オキサリン酸との塩形成により、結晶性や安定性が向上し、取り扱いやすさが特徴です。4-ブロモフェニル基とベンジルオキシメチル基を有するため、分子修飾の柔軟性が高く、生物学的活性の最適化に適しています。この化合物は、高い純度と再現性のある合成経路が確立されており、研究用途での信頼性が確保されています。

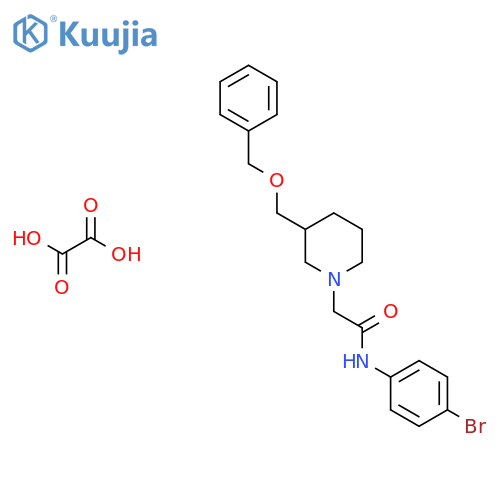

1351612-94-6 structure

商品名:2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid

- SR-01000926834

- N-(4-bromophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid

- 2-{3-[(BENZYLOXY)METHYL]PIPERIDIN-1-YL}-N-(4-BROMOPHENYL)ACETAMIDE; OXALIC ACID

- 1351612-94-6

- SR-01000926834-1

- VU0532312-1

- F6112-0280

- 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate

- AKOS026686932

-

- インチ: 1S/C21H25BrN2O2.C2H2O4/c22-19-8-10-20(11-9-19)23-21(25)14-24-12-4-7-18(13-24)16-26-15-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11,18H,4,7,12-16H2,(H,23,25);(H,3,4)(H,5,6)

- InChIKey: OCJSBGPUTOYXBP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)NC(CN1CCCC(COCC2C=CC=CC=2)C1)=O.OC(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 506.10525g/mol

- どういたいしつりょう: 506.10525g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 492

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6112-0280-5μmol |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-1mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-25mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-10mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-40mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-2mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-10μmol |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-20μmol |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-5mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0280-30mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid |

1351612-94-6 | 30mg |

$119.0 | 2023-09-09 |

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1351612-94-6 (2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(4-bromophenyl)acetamide; oxalic acid) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量